molecular formula C13H14N2 B14377997 5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline CAS No. 88681-41-8

5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline

Katalognummer: B14377997
CAS-Nummer: 88681-41-8
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: LTHIZYSPYKJRCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline: is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with two methyl groups attached to the pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,5-dimethylpyrazole with a suitable quinoline derivative in the presence of a catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline include other pyrazoloquinolines and related heterocyclic compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique substitution pattern and the specific biological activities it exhibits. The presence of the two methyl groups on the pyrazole ring can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development .

Eigenschaften

CAS-Nummer

88681-41-8

Molekularformel

C13H14N2

Molekulargewicht

198.26 g/mol

IUPAC-Name

5,5-dimethyl-4H-pyrazolo[1,5-a]quinoline

InChI

InChI=1S/C13H14N2/c1-13(2)9-10-7-8-14-15(10)12-6-4-3-5-11(12)13/h3-8H,9H2,1-2H3

InChI-Schlüssel

LTHIZYSPYKJRCN-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=CC=NN2C3=CC=CC=C31)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.